molecular formula C24H28ClN3 B12733266 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- CAS No. 133307-95-6

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)-

Cat. No.: B12733266
CAS No.: 133307-95-6
M. Wt: 393.9 g/mol
InChI Key: REBXFLFYJFWUAT-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a benzodiazepine and a cyclopentane ring, making it a significant molecule in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- typically involves multi-component reactions (MCRs). One common method is the condensation of aromatic o-diamines with ketones in the presence of a catalyst. For instance, a solution of 1,2-diamine, ketone, isocyanide, and trimethylsilylazide can be stirred in methanol at room temperature using a hybrid catalyst like [bmim]5[PNiW11O39]·3H2O . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts such as ferrocene supported activated carbon (FC/AC). This catalyst facilitates the condensation of o-phenylenediamine and ketones under solvent-free conditions at elevated temperatures (e.g., 90°C) to achieve high conversion rates and selectivity . The use of such catalysts is beneficial for large-scale synthesis due to their recyclability and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- undergoes various chemical reactions, including:

    Condensation Reactions: Formation of the spiro compound through the condensation of diamines and ketones.

    Cyclization Reactions: Involving the formation of the diazepine ring.

    Substitution Reactions: Particularly electrophilic aromatic substitution due to the presence of the benzene ring.

Common Reagents and Conditions

Common reagents include aromatic o-diamines, ketones, isocyanides, and trimethylsilylazide. Reaction conditions often involve the use of catalysts like [bmim]5[PNiW11O39]·3H2O or FC/AC under mild to moderate temperatures .

Major Products

The major products formed from these reactions are typically spiro-benzodiazepine derivatives, which are significant due to their potential pharmacological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- is studied for its potential pharmacological properties. Benzodiazepine derivatives are known for their anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic activities . Research is ongoing to explore its efficacy in treating various diseases, including cancer, HIV, and neurological disorders .

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its role as a catalyst in organic reactions is also being explored .

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- involves its interaction with specific molecular targets in the body. Benzodiazepine derivatives typically act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- is unique due to its spiro linkage, which imparts distinct chemical and biological properties. Its synthesis under mild conditions and high yields also make it a valuable compound in medicinal chemistry.

Properties

CAS No.

133307-95-6

Molecular Formula

C24H28ClN3

Molecular Weight

393.9 g/mol

IUPAC Name

3-chloro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline

InChI

InChI=1S/C24H28ClN3/c25-18-7-5-8-19(17-18)26-15-16-28-23-12-2-1-10-22(23)27-21-11-6-9-20(21)24(28)13-3-4-14-24/h1-2,5,7-8,10,12,17,20,26H,3-4,6,9,11,13-16H2

InChI Key

REBXFLFYJFWUAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC(=CC=C5)Cl

Origin of Product

United States

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